N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide
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Overview
Description
N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thieno[3,4-c]pyrazole core, and a methylpropanamide moiety
Preparation Methods
The synthesis of N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the final methylpropanamide moiety is attached through amide bond formation. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the thieno[3,4-c]pyrazole core. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution
Scientific Research Applications
N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in anticancer therapies due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE can be compared with other similar compounds, such as:
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: This compound also contains a methoxyphenyl group and a pyrazole core but differs in its thiadiazole moiety.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to a pyrazole core and exhibit different pharmacological properties.
Diphenyl-N-heteroaromatic compounds: These compounds feature diphenyl groups and various heteroaromatic cores, showing diverse biological activities.
The uniqueness of N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H19N3O4S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C16H19N3O4S/c1-10(2)16(20)17-15-13-8-24(21,22)9-14(13)18-19(15)11-4-6-12(23-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,17,20) |
InChI Key |
MLTZFNQOCBJVNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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